molecular formula C12H14N2O B13693344 2-(3,5-Dimethylphenyl)imidazole-5-methanol

2-(3,5-Dimethylphenyl)imidazole-5-methanol

Cat. No.: B13693344
M. Wt: 202.25 g/mol
InChI Key: OGQXIFLMWFKVIF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features a 3,5-dimethylphenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)imidazole-2-thiol
  • 2-(4-Methylphenyl)imidazole-5-methanol
  • 1-(3,5-Dimethylphenyl)-2-phenylimidazole

Uniqueness

2-(3,5-Dimethylphenyl)imidazole-5-methanol is unique due to the presence of both the 3,5-dimethylphenyl group and the methanol group on the imidazole ring. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[2-(3,5-dimethylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-8-3-9(2)5-10(4-8)12-13-6-11(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

OGQXIFLMWFKVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=C(N2)CO)C

Origin of Product

United States

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